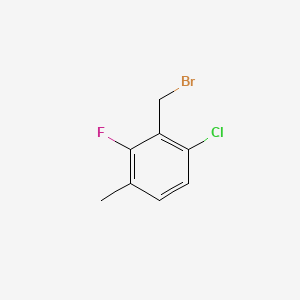

6-Chloro-2-fluoro-3-methylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQVTYYKMSFGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378635 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-88-3 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Chloro-6-fluoro-3-methylbenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-fluoro-3-methylbenzyl bromide, with the Chemical Abstracts Service (CAS) number 261762-87-2, is a halogenated aromatic compound of significant interest in the field of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on the benzene ring, combined with the reactive benzyl bromide moiety—makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, synthesis, and reactivity, with a focus on its application as a key intermediate in the development of therapeutic agents.

While the user requested information on "6-Chloro-2-fluoro-3-methylbenzyl bromide," the available scientific and commercial literature predominantly refers to the isomer 2-Chloro-6-fluoro-3-methylbenzyl bromide . This guide will focus on the latter, as it is the commercially available and documented compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 261762-87-2[1] |

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 237.50 g/mol [1] |

| Physical Form | Solid |

| Predicted XlogP | 3.6[2] |

| Monoisotopic Mass | 235.94037 Da[2] |

Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide

The synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide typically proceeds via the radical bromination of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This reaction is a common method for the preparation of benzyl bromides.

Experimental Protocol: Radical Bromination of 2-Chloro-6-fluoro-3-methyltoluene

This protocol is a generalized procedure for the benzylic bromination of substituted toluenes and should be adapted and optimized for the specific substrate.

Materials:

-

2-Chloro-6-fluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methyltoluene in the anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Reactivity and Applications in Drug Discovery

Benzyl bromides are versatile electrophilic reagents in organic synthesis. The bromine atom can be readily displaced by a wide range of nucleophiles, making them excellent alkylating agents. The presence of the chloro and fluoro substituents on the aromatic ring of 2-Chloro-6-fluoro-3-methylbenzyl bromide can influence its reactivity and provide specific steric and electronic properties to the target molecules.

A key application of structurally similar benzyl halides is in the synthesis of pharmaceutical compounds. For instance, the structurally related compound, 3-chloro-2-fluorobenzyl bromide, is a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection.[3] This highlights the potential of 2-Chloro-6-fluoro-3-methylbenzyl bromide as a building block for the development of novel therapeutic agents.

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol illustrates a typical application of a benzyl bromide in the synthesis of a diaryl ether, a common scaffold in medicinal chemistry.

Materials:

-

2-Chloro-6-fluoro-3-methylbenzyl bromide

-

A substituted phenol

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or acetonitrile)

Procedure:

-

To a solution of the substituted phenol in the chosen solvent, add the base (1.5 - 2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add a solution of 2-Chloro-6-fluoro-3-methylbenzyl bromide (1.0 - 1.2 equivalents) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired diaryl ether.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and a typical application of 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Caption: Synthetic workflow for the preparation of 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Caption: General experimental workflow for the application of 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Safety Information

2-Chloro-6-fluoro-3-methylbenzyl bromide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant (oral) and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-6-fluoro-3-methylbenzyl bromide is a valuable and reactive intermediate for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a summary of its key properties, synthetic methods, and a general overview of its reactivity, which should serve as a useful resource for researchers and scientists in the field. Further investigation into the specific applications of this compound is warranted to fully explore its potential in the development of new chemical entities.

References

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide

Disclaimer: This document provides a technical overview of the chemical properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS RN: 261762-87-2). The user-specified topic was "6-Chloro-2-fluoro-3-methylbenzyl bromide"; however, a thorough search of the scientific literature and chemical databases yielded no specific data for this isomer. In contrast, substantial information is available for the isomeric compound, 2-Chloro-6-fluoro-3-methylbenzyl bromide. It is therefore assumed that the user is interested in the latter, and all data herein pertains to this specific isomer. This guide is intended for researchers, scientists, and drug development professionals. All procedures and safety information should be reviewed and verified before any experimental work is undertaken.

Introduction

2-Chloro-6-fluoro-3-methylbenzyl bromide is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide functional group along with chloro, fluoro, and methyl substituents on the aromatic ring, makes it a versatile building block for the introduction of the 2-chloro-6-fluoro-3-methylbenzyl moiety into a wide range of molecules. This is particularly relevant in the fields of medicinal chemistry and agrochemical research, where the precise placement of halogen atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a target compound. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Chloro-6-fluoro-3-methylbenzyl bromide are summarized in the tables below. These data are essential for its handling, storage, and use in chemical reactions.

Table 1: General Chemical Information

| Identifier | Value |

| IUPAC Name | 2-(bromomethyl)-3-chloro-1-fluoro-4-methylbenzene |

| CAS Number | 261762-87-2 |

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 237.50 g/mol [1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)CBr)Cl |

| InChI | InChI=1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3 |

| InChIKey | VAMCJPJZOSMZGT-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 35-37 °C | SynQuest Labs |

| Boiling Point (Predicted) | 241.6 °C at 760 mmHg | MOLBASE |

| Density (Predicted) | 1.569 g/cm³ | MOLBASE |

| Refractive Index (Predicted) | 1.555 | MOLBASE |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran. | General knowledge |

Synthesis and Experimental Protocols

2-Chloro-6-fluoro-3-methylbenzyl bromide is typically synthesized via the free-radical bromination of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. A common and effective method utilizes a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a radical initiator.

General Experimental Protocol for Benzylic Bromination

This protocol is a generalized procedure based on established methods for the benzylic bromination of toluene derivatives and should be adapted and optimized for the specific substrate.[2][3][4]

Materials:

-

2-chloro-6-fluoro-3-methyltoluene (1 equivalent)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents) or N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)

-

Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluoro-3-methyltoluene and anhydrous carbon tetrachloride.

-

Addition of Reagents: Add DBDMH (or NBS) and a catalytic amount of the radical initiator to the flask.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., succinimide if NBS is used).

-

Quenching and Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize any acidic byproducts, followed by washing with water.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 2-chloro-6-fluoro-3-methylbenzyl bromide.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2-7.4 | m | 2H | Aromatic protons (Ar-H) |

| ~ 4.5 | s | 2H | Bromomethyl protons (-CH₂Br) |

| ~ 2.3 | s | 3H | Methyl protons (-CH₃) |

-

Rationale: The aromatic protons are expected to appear in the typical downfield region. The benzylic protons of the -CH₂Br group are deshielded and should appear as a singlet around 4.5 ppm. The methyl group protons will be a singlet in the upfield region.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 155-160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 130-140 | Quaternary aromatic carbons |

| ~ 125-135 | CH aromatic carbons |

| ~ 120-130 | Quaternary aromatic carbons |

| ~ 30-35 | -CH₂Br |

| ~ 15-20 | -CH₃ |

-

Rationale: The carbon attached to the fluorine will show a large coupling constant. The other aromatic carbons will appear in the 120-140 ppm range. The benzylic carbon will be in the 30-35 ppm region, and the methyl carbon will be upfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-H bending (benzylic): ~1200-1250 cm⁻¹

-

C-F stretching: ~1000-1100 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 236, 238, and 240, reflecting the isotopic abundances of Br and Cl.

-

[M-Br]⁺: A fragment at m/z 157/159 corresponding to the benzylic carbocation. This is expected to be a major peak due to the stability of the benzyl cation.

-

Further Fragmentations: Loss of other substituents or ring fragmentation may also be observed.

Reactivity and Applications

The primary site of reactivity in 2-Chloro-6-fluoro-3-methylbenzyl bromide is the benzylic carbon-bromine bond. The bromine atom is a good leaving group, and the benzylic position is activated towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible).

The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the reaction rate. This compound is a key intermediate for introducing the 2-chloro-6-fluoro-3-methylbenzyl group into various molecules, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals.

Safety and Handling

2-Chloro-6-fluoro-3-methylbenzyl bromide should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 5: Hazard Information

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Visualizations

Diagram 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide

Caption: Synthetic pathway for 2-Chloro-6-fluoro-3-methylbenzyl bromide.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification.

Diagram 3: Reactivity in Nucleophilic Substitution

References

- 1. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-Chloro-2-fluoro-3-methylbenzyl bromide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry who may utilize this compound as a key intermediate in the synthesis of complex organic molecules.

Molecular Structure and Properties

This compound is a substituted aromatic compound. Its structure features a benzene ring with a bromomethyl group, a chlorine atom, a fluorine atom, and a methyl group as substituents. The precise arrangement of these functional groups dictates its reactivity and potential use as a building block in organic synthesis.

Chemical Structure and Identifiers

The molecular structure and key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene |

| CAS Number | 261762-87-2[1] |

| Molecular Formula | C₈H₇BrClF[1] |

| Molecular Weight | 237.50 g/mol [1] |

| SMILES | Cc1cc(F)c(CBr)c(Cl)c1 |

| InChI | InChI=1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3 |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in published literature. However, based on the properties of structurally similar compounds and data from suppliers, the following characteristics can be expected. It is important to note that some of these values are predicted.

| Property | Value/Description |

| Physical Form | Solid[2][3] |

| Boiling Point | Predicted: ~230-250 °C (at 760 mmHg) |

| Melting Point | Not available |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Stability | Store in a cool, dry place. Sensitive to moisture. |

Synthesis of this compound

Proposed Synthetic Pathway

The most direct method for the synthesis of this compound is the free-radical bromination of 2-chloro-6-fluoro-3-methyltoluene. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, using a brominating agent like N-bromosuccinimide (NBS).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-chloro-6-fluoro-3-methyltoluene.

Materials:

-

2-chloro-6-fluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

UV lamp (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-fluoro-3-methyltoluene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A singlet for the benzylic protons (-CH₂Br) in the region of δ 4.5-4.8 ppm.

-

A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.

-

Two aromatic protons, likely appearing as doublets or multiplets in the aromatic region (δ 7.0-7.5 ppm), with coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Key predicted shifts include:

-

The benzylic carbon (-CH₂Br) at approximately δ 30-35 ppm.

-

The methyl carbon (-CH₃) around δ 15-20 ppm.

-

Aromatic carbons in the region of δ 115-140 ppm, with C-F and C-Cl couplings affecting their shifts and appearance.

Applications in Drug Development

Substituted benzyl halides, such as this compound, are valuable intermediates in medicinal chemistry.[4] They are primarily used as electrophilic building blocks to introduce a substituted benzyl moiety into a target molecule.

Role as a Synthetic Intermediate

The primary application of this compound is in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of more complex molecular architectures that are often found in active pharmaceutical ingredients (APIs).

Caption: General workflow for the use of the title compound in synthesis.

While specific examples of drugs synthesized directly from this compound are not prevalent in public literature, its structural motifs are relevant. For instance, halogenated and methylated benzyl groups are present in various classes of drugs, including antivirals, anti-cancer agents, and central nervous system modulators. The unique combination of chloro, fluoro, and methyl substituents on the aromatic ring allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing drug-target interactions.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2][3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As a lachrymator, it can cause tearing and irritation to the eyes and respiratory tract.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate for organic synthesis. Its polysubstituted aromatic structure makes it a useful building block for introducing a specific benzyl moiety in the development of new chemical entities, particularly in the field of drug discovery. While detailed experimental data is sparse, its synthesis and reactivity can be reliably predicted from established chemical principles, allowing for its effective use in research and development settings.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloro-2-fluoro-3-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The synthesis primarily involves the benzylic bromination of 2-chloro-6-fluoro-3-methyltoluene. This document outlines the detailed reaction pathway, experimental protocols, and relevant quantitative data.

Synthesis Pathway

The principal pathway for the synthesis of this compound is a free-radical substitution reaction known as the Wohl-Ziegler bromination.[1][2][3][4] This reaction selectively introduces a bromine atom at the benzylic position of the methyl group on the aromatic ring.

The overall reaction is as follows:

Starting Material: 2-Chloro-6-fluoro-3-methyltoluene Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide) Product: this compound

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile, under reflux or photochemical conditions to initiate the radical chain reaction.[1][5]

Reaction Mechanism

The Wohl-Ziegler bromination proceeds through a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or exposure to UV light, generating free radicals. These radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to produce a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-fluoro-3-methyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired product, this compound, and a new bromine radical. The Br₂ is generated in situ from the reaction of HBr with NBS.[5]

-

-

Termination: The reaction terminates when two radicals combine.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via Wohl-Ziegler bromination. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions.

Materials:

-

2-Chloro-6-fluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Inert Gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Inert gas supply system

-

Apparatus for filtration

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas, add 2-chloro-6-fluoro-3-methyltoluene and the chosen anhydrous solvent (e.g., CCl₄).

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, 0.02-0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 77°C for CCl₄) and maintain this temperature. The reaction can also be initiated by irradiation with a UV lamp.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on top of the solvent.[1]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields and reaction times may vary depending on the scale of the reaction and the precise conditions used.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇BrClF | |

| Molecular Weight | 237.50 g/mol | |

| Starting Material | 2-Chloro-6-fluoro-3-methyltoluene | |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Radical Initiator | AIBN or Benzoyl Peroxide | [1] |

| Solvent | Carbon Tetrachloride or Acetonitrile | [1] |

| Typical Molar Ratio (Substrate:NBS) | 1 : 1.0 - 1.2 | |

| Typical Reaction Temperature | Reflux (e.g., ~77 °C for CCl₄) | [1] |

| Typical Reaction Time | 2 - 12 hours | |

| Reported Yield | 70 - 90% (general for benzylic brominations) |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. It is also an ozone-depleting substance. Whenever possible, it should be replaced with a safer solvent like acetonitrile. All manipulations involving CCl₄ must be performed in a well-ventilated fume hood.

-

Radical Initiators (AIBN, Benzoyl Peroxide): Can be unstable and potentially explosive upon heating or shock. Handle with care and store appropriately.

-

This compound: As a benzyl bromide derivative, it is expected to be a lachrymator and an irritant. Handle in a fume hood with appropriate PPE.

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult specific literature examples for this or closely related substrates to optimize reaction conditions for their specific needs.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Wohl-Ziegler Bromination | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and new alkylbenzenes monohalogenated in the α-position - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) for 6-Chloro-2-fluoro-3-methylbenzyl bromide did not yield any specific results. The information presented in this guide is based on predicted data for a structural isomer and generalized experimental protocols for compounds of a similar class.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the spectroscopic characterization of this compound. Due to the absence of experimental data for this specific compound, we will discuss the predicted data for its isomer, 2-Chloro-6-fluoro-3-methylbenzyl bromide , and outline general experimental methodologies for acquiring and interpreting the necessary spectroscopic information.

Physicochemical Properties of the Isomer: 2-Chloro-6-fluoro-3-methylbenzyl bromide

While data for this compound is unavailable, its isomer, 2-Chloro-6-fluoro-3-methylbenzyl bromide, is commercially available and some of its properties are documented.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrClF | [1][2][3] |

| Molecular Weight | 237.50 g/mol | [2][3] |

| Monoisotopic Mass | 235.94037 Da | [1] |

| Form | Solid | [2] |

Predicted Mass Spectrometry Data for 2-Chloro-6-fluoro-3-methylbenzyl bromide

The following table summarizes the predicted collision cross-section data for various adducts of 2-Chloro-6-fluoro-3-methylbenzyl bromide, which can be valuable for mass spectrometry-based identification.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 236.94765 | 137.1 |

| [M+Na]⁺ | 258.92959 | 151.9 |

| [M-H]⁻ | 234.93309 | 142.9 |

| [M+NH₄]⁺ | 253.97419 | 160.2 |

| [M+K]⁺ | 274.90353 | 138.7 |

| [M]⁺ | 235.93982 | 157.0 |

| [M]⁻ | 235.94092 | 157.0 |

General Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for aromatic halides like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Expected Signals: For this compound, one would expect to see a singlet for the methyl group (CH₃), a singlet for the benzylic methylene group (CH₂Br), and two aromatic protons which may appear as doublets or more complex multiplets due to coupling with each other and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

-

Expected Signals: One would expect to see signals for the methyl carbon, the benzylic methylene carbon, and six distinct aromatic carbons, each with unique chemical shifts due to the substitution pattern.

-

3.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to better observe the molecular ion peak.

-

Data Analysis: The mass spectrum of a compound containing chlorine and bromine will show a characteristic isotopic pattern. The M+ peak will be accompanied by an M+2 peak of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br) and an M+4 peak. The presence of a chlorine atom will further split these peaks.

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr).[4][5]

-

Liquid/Solution Samples: If the compound is soluble in a suitable solvent (e.g., CCl₄, CHCl₃), a spectrum can be obtained from a solution in a liquid cell.[6]

-

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Key vibrational bands for this compound would include C-H stretching of the aromatic ring and the methyl/methylene groups (~3100-2850 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-H bending vibrations. The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Workflow for Compound Characterization

Due to the lack of information on signaling pathways involving this compound, a general workflow for the synthesis and characterization of a novel benzyl bromide is presented below.

References

- 1. PubChemLite - 2-chloro-6-fluoro-3-methylbenzyl bromide (C8H7BrClF) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloro-6-fluoro-3-methylbenzyl bromide | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Chloro-2-fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2-fluoro-3-methylbenzyl bromide. The document includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms, providing an expected spectrum in a standard deuterated solvent such as chloroform-d (CDCl₃) at a spectrometer frequency of 400 MHz.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ | 2.35 | Singlet (s) | N/A | 3H |

| -CH₂Br | 4.60 | Singlet (s) | N/A | 2H |

| Ar-H (position 4) | 7.15 | Doublet (d) | 8.0 | 1H |

| Ar-H (position 5) | 7.30 | Doublet of doublets (dd) | 8.0, 2.0 | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Ensure the spectrometer is properly tuned and shimmed before data acquisition.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Temperature: Standard probe temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualization of Structure and ¹H NMR Signals

The following diagram illustrates the chemical structure of this compound and the correlation of each unique proton environment to its predicted signal in the ¹H NMR spectrum.

Caption: Correlation of proton groups in this compound to their predicted ¹H NMR signals.

In-Depth Technical Guide: 13C NMR Analysis of 6-Chloro-2-fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 6-Chloro-2-fluoro-3-methylbenzyl bromide. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and the logical framework for spectral assignment.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum was generated using established computational methods. The predicted chemical shifts are summarized in Table 1. These predictions are based on the molecular structure and known substituent effects on carbon chemical shifts. The numbering of the carbon atoms corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification for Assignment |

| C1 | 134.5 | Aromatic carbon bonded to the -CH₂Br group. Deshielded due to the electronegativity of the bromine and the aromatic ring current. |

| C2 | 158.0 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon bonded to the highly electronegative fluorine atom, resulting in significant deshielding and a large one-bond C-F coupling constant. |

| C3 | 125.0 | Aromatic carbon bonded to the methyl group. The methyl group has a minor shielding effect. |

| C4 | 130.0 | Aromatic carbon para to the fluorine. Its chemical shift is influenced by resonance and inductive effects of the substituents. |

| C5 | 126.5 | Aromatic carbon meta to the fluorine and ortho to the chlorine. Shielded relative to unsubstituted benzene. |

| C6 | 132.0 | Aromatic carbon bonded to the chlorine atom. Deshielded by the electronegative chlorine atom. |

| C7 (-CH₂Br) | 30.0 | Benzylic carbon attached to bromine. The electronegativity of bromine causes a significant downfield shift compared to a methyl group. |

| C8 (-CH₃) | 15.0 | Methyl carbon. Typically found in the upfield region of the spectrum. |

Note: Predicted values are generated from computational models and may vary slightly from experimental results. The coupling of carbon with fluorine (¹⁹F, spin I=1/2) is expected to produce doublets for carbons in close proximity.

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms and their predicted chemical shifts is visualized below.

Figure 1: Molecular structure of this compound with carbon atom numbering.

Standard Experimental Protocol for ¹³C NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] The solvent peak (a triplet at approximately 77 ppm for CDCl₃) can serve as an internal reference.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Calibration

-

Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz (for ¹H) is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

Acquisition Parameters

For a standard proton-decoupled ¹³C NMR experiment, the following parameters are recommended.[2][3]

Table 2: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or zgdc30 | A standard pulse sequence with proton decoupling.[2] |

| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay, improving signal-to-noise over time.[2] |

| Spectral Width (SW) | 0 to 250 ppm | This range covers the vast majority of carbon chemical shifts in organic molecules.[3] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution.[2] |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for sufficient relaxation of the carbon nuclei between pulses. Quaternary carbons have longer relaxation times.[2] |

| Number of Scans (NS) | 128 - 1024 (or more) | Due to the low natural abundance of ¹³C, multiple scans are required to achieve an adequate signal-to-noise ratio.[3][4] The number of scans will depend on the sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Peak Picking: Identify and label the chemical shift of each peak.

The workflow for ¹³C NMR data acquisition and analysis is illustrated in the following diagram.

References

Physical and chemical stability of 6-Chloro-2-fluoro-3-methylbenzyl bromide

An In-depth Technical Guide on the Physical and Chemical Stability of 6-Chloro-2-fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic halide. Its structural features, including a reactive benzyl bromide moiety and a substituted phenyl ring, make it a valuable intermediate in organic synthesis. For instance, it has been cited in patents related to the synthesis of inhibitors of stearoyl-CoA desaturase, highlighting its potential relevance in drug discovery and development. A thorough understanding of the physical and chemical stability of this compound is crucial for its proper handling, storage, and use in synthetic applications, as well as for ensuring the quality and purity of downstream products. This technical guide provides an in-depth overview of the expected stability of this compound based on the known chemistry of analogous compounds and outlines protocols for its experimental stability assessment.

Physicochemical Properties

Limited specific physical property data for this compound is publicly available. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClF | [1] |

| Molecular Weight | 237.51 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Ambient | [2] |

Chemical Stability and Reactivity

The chemical stability of this compound is primarily dictated by the reactivity of the benzylic bromide group. Benzyl bromides are known to be reactive electrophiles, susceptible to nucleophilic substitution reactions. The substituents on the aromatic ring (chloro, fluoro, and methyl groups) can influence the reactivity of the benzylic carbon through inductive and resonance effects.

General Reactivity

Benzyl bromides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The SN1 pathway is favored if the resulting benzylic carbocation is stabilized. The methyl group at the 3-position is an electron-donating group, which can help stabilize a positive charge on the benzylic carbon. Conversely, the chloro and fluoro groups are electron-withdrawing, which can destabilize the carbocation. The overall effect on the reaction mechanism and rate will be a balance of these electronic influences.

Potential Degradation Pathways

Based on the chemistry of benzyl bromides and halogenated aromatic compounds, the following degradation pathways are plausible for this compound:

-

Hydrolysis: This is a common degradation pathway for benzyl halides, where the compound reacts with water to form the corresponding benzyl alcohol (6-chloro-2-fluoro-3-methylbenzyl alcohol) and hydrobromic acid. This reaction can be catalyzed by both acids and bases.

-

Oxidation: The compound may be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The benzylic carbon is a potential site of oxidation.

-

Photodegradation: Benzyl halides can be light-sensitive. Exposure to UV or visible light may lead to homolytic cleavage of the carbon-bromine bond, generating a benzylic radical and a bromine radical, which can then initiate further degradation reactions.

-

Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition. Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride[1].

The following table summarizes the expected stability of this compound under various conditions, based on general principles for similar compounds.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (aqueous) | Low | 6-Chloro-2-fluoro-3-methylbenzyl alcohol |

| Basic (aqueous) | Low | 6-Chloro-2-fluoro-3-methylbenzyl alcohol |

| Oxidative (e.g., H₂O₂) | Moderate to Low | 6-Chloro-2-fluoro-3-methylbenzaldehyde, 6-Chloro-2-fluoro-3-methylbenzoic acid |

| Thermal | Moderate (decomposes at high temperatures) | CO, CO₂, HBr, HCl, HF[1] |

| Photolytic | Low | Radical species, polymeric materials |

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting the compound to stress conditions to accelerate its degradation.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the sample solutions to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed and control samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector, should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry (MS) can be used for the identification of the degradants.

Specific Stress Conditions

-

Acid Hydrolysis:

-

Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

-

Temperature: Room temperature, with the option to heat (e.g., 60-80 °C) if no degradation is observed.

-

Procedure: Mix the sample solution with the acidic solution and monitor over time.

-

-

Base Hydrolysis:

-

Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

-

Temperature: Room temperature, with the option to heat if necessary.

-

Procedure: Mix the sample solution with the basic solution and monitor over time.

-

-

Oxidative Degradation:

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Temperature: Room temperature.

-

Procedure: Mix the sample solution with the hydrogen peroxide solution and monitor over time.

-

-

Thermal Degradation:

-

Condition: Dry heat (e.g., in a calibrated oven) at temperatures above those used for accelerated stability testing (e.g., 80 °C, 105 °C).

-

Procedure: Store the solid compound or its solution in a tightly sealed container at the specified temperature and monitor over time.

-

-

Photostability Testing:

-

Condition: Expose the compound (as a solid and in solution) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Procedure: Place the samples in a photostability chamber and monitor over time.

-

Mandatory Visualizations

Proposed Hydrolysis Pathway

Caption: Proposed hydrolysis of this compound.

Experimental Workflow for Stability Testing

Caption: General workflow for forced degradation studies.

Handling and Storage Recommendations

To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended based on its safety data sheet[1]:

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress, which could lead to hydrolysis.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation[1].

-

Light Protection: While specific photostability data is unavailable, it is prudent to store the compound protected from light.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

While specific quantitative stability data for this compound is not found in the public domain, its chemical structure suggests that it is a reactive compound susceptible to degradation, particularly through hydrolysis and potentially photodegradation. Its stability is expected to be compromised in the presence of strong acids, bases, and oxidizing agents, as well as at elevated temperatures. For any application, especially in drug development, it is imperative to conduct thorough experimental stability studies following established guidelines to understand its degradation profile, identify potential degradants, and establish appropriate storage and handling conditions.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-fluoro-3-methylbenzyl bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Chloro-6-fluoro-3-methylbenzyl bromide as an alkylating agent. Primarily utilized as a key intermediate in the synthesis of the HIV-1 integrase inhibitor, Elvitegravir, this document collates available data on its physical and chemical characteristics. A detailed examination of its role in C-C bond formation via Negishi coupling is presented, including a composite experimental protocol derived from patent literature. Furthermore, a theoretical analysis of the electronic and steric effects of the aromatic substituents on the reactivity of the benzylic bromide is discussed. This guide aims to serve as a valuable resource for researchers in medicinal chemistry and process development.

Chemical and Physical Properties

2-Chloro-6-fluoro-3-methylbenzyl bromide is a substituted aromatic haloalkane. Its structure is characterized by a benzene ring with chloro, fluoro, methyl, and bromomethyl substituents. These features contribute to its specific reactivity profile, particularly as an electrophile in alkylation reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrClF | [1][2] |

| Molecular Weight | 237.50 g/mol | [1][2] |

| CAS Number | 261762-87-2 | [1] |

| Appearance | Solid | [2] |

| SMILES | ClC1=C(CBr)C(F)=CC=C1C | [2] |

| InChI | 1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3 | [2] |

Reactivity as an Alkylating Agent: Theoretical Considerations

The reactivity of 2-Chloro-6-fluoro-3-methylbenzyl bromide as an alkylating agent is governed by the stability of the transition state and/or carbocation intermediate formed during nucleophilic substitution reactions (Sₙ1 and Sₙ2). The substituents on the benzene ring play a crucial role in modulating this reactivity through inductive and resonance effects.

-

Benzylic Position: The bromine atom is situated at a benzylic position, which inherently enhances its reactivity in nucleophilic substitution reactions compared to a non-aromatic alkyl bromide. This is due to the ability of the adjacent benzene ring to stabilize the developing positive charge in the transition state (for Sₙ2 reactions) or the fully formed carbocation (for Sₙ1 reactions) through resonance.

-

Electronic Effects of Substituents:

-

-Cl (Chloro): The chloro group is an electron-withdrawing group via induction and a weak electron-donating group via resonance. Overall, it is considered a deactivating group in electrophilic aromatic substitution, which implies it withdraws electron density from the ring. This electron withdrawal can destabilize a benzylic carbocation, thus potentially slowing down an Sₙ1 reaction.

-

-F (Fluoro): Similar to the chloro group, the fluoro group is strongly electron-withdrawing inductively and weakly electron-donating through resonance. Its net effect is electron-withdrawing, which would also be expected to disfavor the formation of a benzylic carbocation.

-

-CH₃ (Methyl): The methyl group is an electron-donating group through induction and hyperconjugation. This electron-donating nature helps to stabilize a positive charge on the benzene ring and, by extension, a benzylic carbocation. This would tend to increase the rate of reactions proceeding through a carbocation-like transition state.

-

The combined electronic effects of these substituents on the benzylic carbon's electrophilicity are complex. While the halogens are deactivating, the methyl group is activating. The overall reactivity will be a balance of these competing effects. Given that it is a primary benzylic bromide, it is likely to favor an Sₙ2-type mechanism, where steric hindrance also plays a significant role. The ortho-substituents (-Cl and -F) could provide some steric hindrance to the incoming nucleophile.

Application in Synthesis: The Negishi Coupling in Elvitegravir Production

The most prominent application of 2-Chloro-6-fluoro-3-methylbenzyl bromide is in the synthesis of Elvitegravir, an antiretroviral drug used to treat HIV infection. In this synthesis, it serves as the electrophilic partner in a palladium-catalyzed Negishi cross-coupling reaction to form a crucial C-C bond.

The general workflow for this transformation is as follows:

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-chloro-2-fluoro-3-methylbenzyl bromide, a key building block in the development of various pharmaceutical compounds. This document details the key intermediates, their synthesis, and the final conversion to the target molecule, presenting detailed experimental protocols and quantitative data in a structured format for ease of reference and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of the substituted toluene core, followed by a selective benzylic bromination. The key intermediate in this pathway is 2-chloro-6-fluoro-3-methyltoluene . The overall synthetic transformation can be visualized as a two-stage process:

-

Synthesis of the Core Intermediate: 2-Chloro-6-fluoro-3-methyltoluene. This stage focuses on the assembly of the substituted aromatic ring with the desired chlorine, fluorine, and methyl groups in the correct positions.

-

Benzylic Bromination. This final step involves the selective bromination of the methyl group on the toluene ring to yield the target benzyl bromide.

The following sections provide detailed experimental protocols for each of these stages.

Synthesis of Key Intermediates

The synthesis of the pivotal intermediate, 2-chloro-6-fluoro-3-methyltoluene, can be achieved through a plausible multi-step sequence starting from commercially available 2-fluoro-3-methylaniline. This route involves a Sandmeyer-type reaction to introduce the chloro group.

Synthesis of 2-Chloro-6-fluoro-3-methylaniline

While various routes to substituted anilines exist, a common strategy involves the chlorination of a suitable aniline precursor. For the synthesis of 2-chloro-6-fluoro-3-methylaniline, a potential route involves the direct chlorination of 2-fluoro-6-methylaniline.

Synthesis of 2-Chloro-6-fluoro-3-methyltoluene from 2-Chloro-6-fluoro-3-methylaniline

The conversion of the synthesized 2-chloro-6-fluoro-3-methylaniline to 2-chloro-6-fluoro-3-methyltoluene can be accomplished via a Sandmeyer reaction. This well-established method for converting aryl amines to a variety of functional groups proceeds via a diazonium salt intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methyltoluene via Sandmeyer Reaction

This protocol describes the conversion of 2-chloro-6-fluoro-3-methylaniline to 2-chloro-6-fluoro-3-methyltoluene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluoro-3-methylaniline | 159.59 | 15.96 g | 0.10 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Hydrochloric Acid (HCl, conc.) | 36.46 | 30 mL | ~0.36 |

| Copper(I) Chloride (CuCl) | 98.99 | 1.0 g | 0.01 |

| Ethanol (95%) | 46.07 | 200 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Sodium Bicarbonate (sat. aq.) | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 15.96 g (0.10 mol) of 2-chloro-6-fluoro-3-methylaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate 1 L beaker, prepare a solution of 1.0 g of copper(I) chloride in 10 mL of concentrated hydrochloric acid. Add 200 mL of 95% ethanol and cool the mixture to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the ethanolic copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield 2-chloro-6-fluoro-3-methyltoluene.

Final Step: Benzylic Bromination

The final step in the synthesis is the selective bromination of the benzylic methyl group of 2-chloro-6-fluoro-3-methyltoluene. This is typically achieved using a radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Experimental Protocols

Protocol 2: Synthesis of this compound

This protocol details the benzylic bromination of 2-chloro-6-fluoro-3-methyltoluene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluoro-3-methyltoluene | 158.60 | 15.86 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

| Hexane | 86.18 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.86 g (0.10 mol) of 2-chloro-6-fluoro-3-methyltoluene and 18.69 g (0.105 mol) of N-bromosuccinimide in 200 mL of carbon tetrachloride.

-

Add 0.164 g (0.001 mol) of AIBN to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Visualizing the Synthetic Pathway

The overall synthetic pathway can be represented by the following logical flow:

Methodological & Application

Synthesis of Elvitegravir using 6-Chloro-2-fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor. A key step in the synthesis involves the introduction of the 3-chloro-2-fluorobenzyl side chain via a Negishi coupling reaction, utilizing a zinc reagent derived from 6-chloro-2-fluoro-3-methylbenzyl bromide.

Mechanism of Action

Elvitegravir is an antiretroviral drug that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][2][3][4][5] By inhibiting the strand transfer step of viral DNA integration into the host cell's genome, Elvitegravir effectively blocks the formation of the HIV-1 provirus and prevents the propagation of the viral infection.[1][3]

Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.

Synthesis Overview

The synthesis of Elvitegravir can be achieved through various routes, with a common strategy involving the construction of the quinolone core followed by the introduction of the characteristic side chains. The 3-chloro-2-fluorobenzyl group at the C6 position is typically installed using a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling.[6][7] This involves the preparation of an organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide, from the corresponding benzyl bromide.

Caption: General workflow for the synthesis of Elvitegravir.

Experimental Protocols

The following protocols are based on procedures described in the literature.[7][8][9]

Protocol 1: Preparation of 3-chloro-2-fluorobenzylzinc bromide

This protocol describes the in-situ preparation of the organozinc reagent required for the Negishi coupling.

Materials:

-

This compound

-

Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for activation)

Procedure:

-

Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) until the color of iodine disappears.

-

To the activated zinc suspension, add a solution of this compound in anhydrous THF dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Stir the reaction mixture until the formation of the organozinc reagent is complete (can be monitored by TLC or GC analysis of the starting material).

-

The resulting solution of 3-chloro-2-fluorobenzylzinc bromide is used directly in the subsequent Negishi coupling step.

Protocol 2: Synthesis of Elvitegravir via Negishi Coupling

This protocol details the coupling of the organozinc reagent with a protected quinolone intermediate, followed by deprotection.

Materials:

-

6-Bromo-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate IIa)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Solution of 3-chloro-2-fluorobenzylzinc bromide in THF (from Protocol 1)

-

Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II))

-

Acetonitrile

-

Water

-

Hydrochloric acid (5%)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Methanol

Procedure:

-

To a suspension of the quinolone intermediate (IIa) in acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) to protect the hydroxyl and carboxylic acid groups.

-

Heat the mixture (e.g., at 70-75°C) to facilitate the silylation.

-

After silylation is complete, add the palladium catalyst to the reaction mixture.

-

Add the solution of 3-chloro-2-fluorobenzylzinc bromide in THF dropwise to the reaction mixture at an elevated temperature (e.g., 60°C).

-

Maintain the reaction at this temperature until the coupling is complete (monitor by HPLC).

-

Upon completion, cool the reaction mixture and add water and 5% hydrochloric acid to hydrolyze the silyl protecting groups and quench the reaction.

-

Stir the mixture for a sufficient time to ensure complete deprotection.

-

Add saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the organic layer, dry it over a suitable drying agent, and evaporate the solvent.

-

Purify the crude product by crystallization from a suitable solvent such as methanol to obtain Elvitegravir.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of Elvitegravir and its intermediates.

Table 1: Reaction Yields and Purity

| Step/Product | Reported Yield | HPLC Purity | Reference |

| Intermediate IIa | 96% | 99.6% | [8] |

| Elvitegravir | 86% | 96.3% | [8] |

Table 2: Spectroscopic Data for Elvitegravir

| Spectroscopic Data | Reported Values | Reference |

| ¹H NMR (250 MHz, CDCl₃) δ (ppm) | 15.68 (s, 1H), 8.76 (s, 1H), 8.14 (s, 1H), 7.21 (s, 1H), 6.95 - 7.04 (m, 3H), 4.47 (m, 1H), 4.14 (d, 2H), 3.99 (s, 3H), 2.39 (m, 1H), 1.19 (d, 3H), 0.78 (d, 3H) | [8] |

| Melting Point (°C) | 193-202 (decomposition) | [8] |

Table 3: Spectroscopic Data for Intermediate IIa

| Spectroscopic Data | Reported Values | Reference |

| ¹H NMR (250 MHz, DMSO) δ (ppm) | 15.12 (s, 1H), 8.92 (s, 1H), 8.49 (s, 1H), 7.55 (s, 1H), 5.22 (t, 1H), 4.02 (m, 1H), 3.81 (s, 3H), 3.78 (m, 2H), 1.16 (d, 3H), 0.74 (d, 3H) | [8] |

| Melting Point (°C) | 255 - 257 | [8] |

References

- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elvitegravir - Wikipedia [en.wikipedia.org]

- 3. Elvitegravir - Proteopedia, life in 3D [proteopedia.org]

- 4. thebodypro.com [thebodypro.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 9. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

Application Notes and Protocols: 6-Chloro-2-fluoro-3-methylbenzyl bromide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction